Nilotinib hydrochloride is a potent and selective tyrosine kinase inhibitor (TKI) initially developed for the treatment of chronic myelogenous leukemia (CML). It is classified as a second-generation TKI, demonstrating improved efficacy against imatinib-resistant BCR-ABL mutations. [] Nilotinib hydrochloride acts as a competitive inhibitor, binding to the inactive conformation of the Abl kinase domain within the BCR-ABL fusion protein. [] This binding inhibits the protein's activity, preventing the proliferation of Philadelphia chromosome-positive (Ph+) CML cells. []
Nilotinib hydrochloride is an aminopyrimidine derivative. [] The crystal structure of nilotinib hydrochloride monohydrate has been determined using powder X-ray diffraction data. [] This information is crucial for understanding its interactions with target proteins and designing novel derivatives with improved properties.
Nilotinib hydrochloride exerts its biological activity by inhibiting tyrosine kinases, primarily the BCR-ABL fusion protein. [] This protein is a constitutively active tyrosine kinase responsible for the uncontrolled proliferation of leukemic cells in CML.
Nilotinib hydrochloride binds to the inactive conformation of the Abl kinase domain within BCR-ABL, stabilizing it and preventing the phosphorylation of downstream signaling molecules. [, ] This inhibition disrupts the signaling pathways crucial for cell growth and survival, ultimately leading to the death of CML cells. []
Nilotinib hydrochloride exists in different polymorphic forms, including anhydrous and monohydrate forms. [, ] Each form exhibits specific physicochemical properties, impacting its stability, solubility, and bioavailability.
Researchers have investigated the thermal stability of both crystalline and amorphous forms of nilotinib hydrochloride. [] The amorphous form, prepared through spray drying, demonstrated improved solubility compared to the crystalline form. []
Solubility studies have explored the solubility of nilotinib hydrochloride monohydrate in supercritical carbon dioxide, demonstrating the potential of supercritical fluid technology for its processing and formulation. []
Investigating the role of tyrosine kinases in various biological processes: By inhibiting specific tyrosine kinases, nilotinib hydrochloride helps elucidate their functions in cellular signaling pathways, cell proliferation, differentiation, and apoptosis. []
Developing novel therapeutic strategies for cancer: Beyond CML, researchers are exploring the potential of nilotinib hydrochloride in treating other cancers driven by tyrosine kinases, such as gastrointestinal stromal tumors (GIST). []
Studying neurodegenerative diseases: Preclinical studies have investigated the potential of nilotinib hydrochloride in treating Parkinson's disease by inhibiting the Abelson tyrosine kinase. [] While further research is necessary, these studies highlight its potential in neuroprotection.
Exploring drug delivery systems: The different polymorphic forms and solubility characteristics of nilotinib hydrochloride make it a suitable candidate for investigating novel drug delivery systems, such as amorphous solid dispersions and nanoformulations. [] These systems aim to improve the drug's solubility, bioavailability, and therapeutic efficacy.
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 60640-59-7
CAS No.:
CAS No.: 2154-65-6